Dansyl-l-norvaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

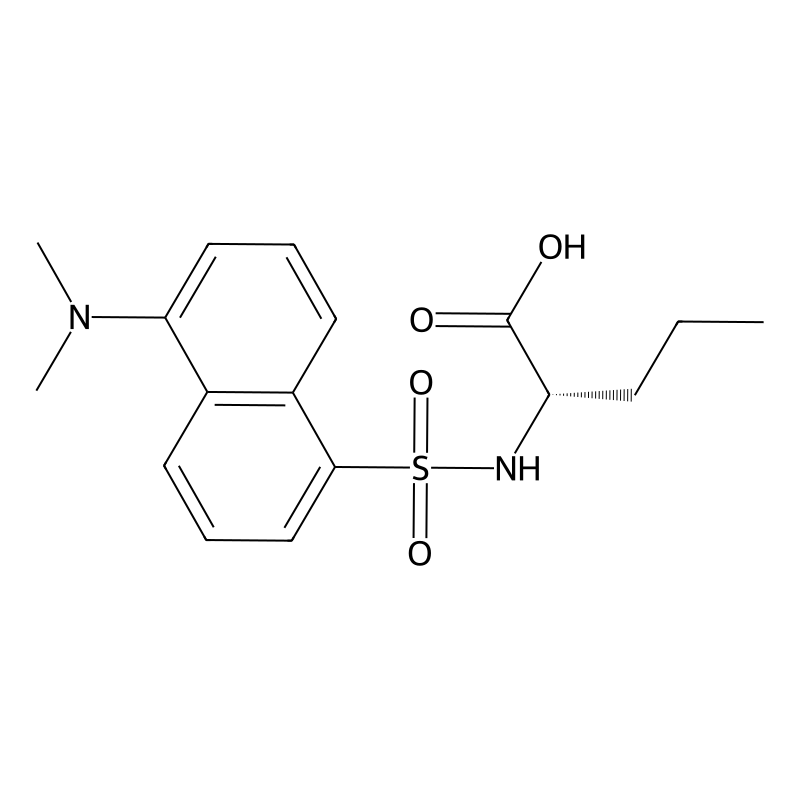

Dansyl-l-norvaline is a chemical compound characterized by the molecular formula C22H33N3O4S. It is a derivative of norvaline, an amino acid, and features a dansyl group, which is a fluorescent moiety that enhances its utility in biochemical research and analytical applications. The dansyl group allows for visualization and quantification of interactions with biomolecules, particularly proteins .

- Oxidation: The dansyl group can be oxidized under strong oxidative conditions, leading to the formation of oxidized dansyl derivatives. Common reagents include potassium permanganate and hydrogen peroxide in acidic medium.

- Reduction: This compound can be reduced using agents such as sodium borohydride in methanol or ethanol, yielding reduced dansyl derivatives.

- Substitution: The dansyl group can undergo nucleophilic substitution reactions, where it reacts with nucleophiles like amines or thiols in the presence of a base.

Dansyl-l-norvaline exhibits significant biological activity, particularly in its interaction with proteins. It is known to bind to human serum albumin, which has two primary drug-binding sites. Dansylated amino acids like dansyl-l-norvaline preferentially bind to specific sites based on their physicochemical properties. For instance, compounds with hydrophobic side chains tend to bind to drug site 2, while those with polar or charged side chains favor drug site 1 . Additionally, dansyl-l-norvaline can act as a competitive inhibitor in enzymatic reactions, affecting enzyme activity through its interactions with target proteins.

The synthesis of dansyl-l-norvaline typically involves the following steps:

- Reagents: The reaction begins with dansyl chloride and DL-norvaline.

- Base: A base such as triethylamine or sodium hydroxide is added.

- Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) is used as the solvent.

- Conditions: The reaction is carried out at room temperature to 50°C for 2-4 hours.

For industrial production, similar methods are employed but scaled up using large reactors equipped for temperature control and stirring, followed by purification techniques like column chromatography or recrystallization.

Dansyl-l-norvaline has a wide range of applications:

- Analytical Chemistry: It serves as a fluorescent probe for the detection and quantification of amino acids and peptides.

- Biological Research: It is used in studies of protein-ligand interactions and enzyme kinetics.

- Medical Diagnostics: The compound is applied in the development of diagnostic assays and imaging techniques.

- Pharmaceutical Quality Control: It is utilized in monitoring biochemical processes and ensuring product quality.

Studies have shown that dansyl-l-norvaline interacts specifically with human serum albumin through its dansyl group. This interaction allows for the visualization of binding dynamics and has implications for understanding drug delivery mechanisms. The binding characteristics vary depending on the side chains of the amino acids involved; hydrophobic side chains interact differently than polar ones .

Several compounds are structurally similar to dansyl-l-norvaline, including:

- Dansyl-DL-norleucine

- Dansyl-L-glutamine

- Dansyl-L-citrulline

- Dansyl-L-phenylalanine

Uniqueness

Dansyl-l-norvaline stands out due to its specific combination of the norvaline structure and the fluorescent dansyl group. This unique structure enhances its fluorescent properties and specificity in interactions with biomolecules, making it particularly valuable in both analytical chemistry and biological research compared to other similar compounds .